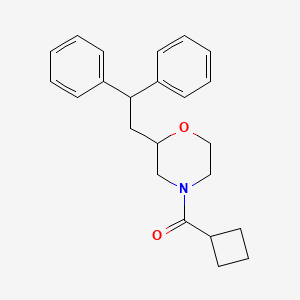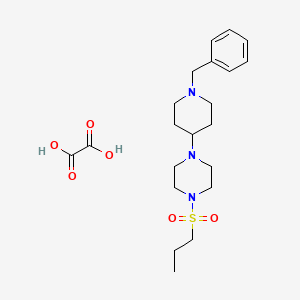
N-(5-fluoro-2-methylbenzyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-fluoro-2-methylbenzyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide, also known as FLB-752, is a small molecule that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound belongs to the piperidinecarboxamide class of molecules and is known to exhibit a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of N-(5-fluoro-2-methylbenzyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the alpha-2 adrenergic receptor. This receptor is involved in the regulation of pain, anxiety, and depression. By modulating the activity of this receptor, this compound may help to alleviate the symptoms associated with these conditions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to increase the release of norepinephrine and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. This reduction in HPA axis activity may contribute to this compound's anxiolytic effects.
実験室実験の利点と制限
One of the advantages of N-(5-fluoro-2-methylbenzyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide is that it exhibits a high level of selectivity for the alpha-2 adrenergic receptor. This selectivity may reduce the risk of off-target effects and increase the specificity of the compound's therapeutic effects. However, one limitation of this compound is that its synthesis method is relatively complex and low-yielding. This may make it difficult to produce large quantities of the compound for use in laboratory experiments.
将来の方向性
There are several future directions for the study of N-(5-fluoro-2-methylbenzyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide. One potential direction is the investigation of its potential use in the treatment of other conditions, such as post-traumatic stress disorder (PTSD) and substance use disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets for the development of new therapies. Finally, the synthesis method of this compound could be optimized to increase the yield and reduce the complexity of the process.
合成法
The synthesis of N-(5-fluoro-2-methylbenzyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide involves several steps, including the condensation of 2-methoxyethylamine with 5-fluoro-2-methylbenzaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to obtain the corresponding amine. The amine is then reacted with 3-piperidinecarboxylic acid anhydride to form the final product, this compound. The overall yield of this synthesis method is around 35%.
科学的研究の応用
N-(5-fluoro-2-methylbenzyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antinociceptive, anxiolytic, and antidepressant effects in animal models. Additionally, this compound has been investigated for its potential use in the treatment of neuropathic pain, anxiety disorders, and depression.
特性
IUPAC Name |
N-[(5-fluoro-2-methylphenyl)methyl]-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-12-3-5-15(18)9-14(12)10-19-17(22)13-4-6-16(21)20(11-13)7-8-23-2/h3,5,9,13H,4,6-8,10-11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSQUHJMWCQJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CNC(=O)C2CCC(=O)N(C2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-4-methyl-N-(4-nitrophenyl)benzamide](/img/structure/B6032121.png)

![methyl 1-{2-hydroxy-3-[4-({methyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6032128.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-methoxyphenyl)-N-methylacetamide](/img/structure/B6032136.png)
![4-(dimethylamino)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-(propionylamino)benzamide](/img/structure/B6032146.png)
![3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6032154.png)
![2-butyryl-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6032157.png)
![(2E)-N-({3-methyl-7-[4-(methylthio)benzoyl]-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl}methyl)-3-phenylacrylamide](/img/structure/B6032158.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6032161.png)
![2-[(6-methoxy-4-pyrimidinyl)amino]-1-phenylethanol trifluoroacetate (salt)](/img/structure/B6032174.png)
![4-{6-[4-(ethylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6032186.png)
![1-naphthaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6032199.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6032207.png)